2-Methyldodec-4-yne-3,6-dione
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Overview
Description
2-Methyldodec-4-yne-3,6-dione is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two carbonyl groups (dione). This compound is part of the alkyne family, which are unsaturated hydrocarbons with the general formula ( C_nH_{2n-2} ). The presence of the triple bond and carbonyl groups makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldodec-4-yne-3,6-dione typically involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid. This reaction forms a diketone structure with a triple bond. Another method involves the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyldodec-4-yne-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyldodec-4-yne-3,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyldodec-4-yne-3,6-dione involves its reactivity with various molecular targets. The triple bond and carbonyl groups allow it to participate in a range of chemical reactions, including addition, substitution, and cycloaddition reactions. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Similar in structure but lacks the triple bond.
1-Butyne: A simple alkyne with a triple bond but without the carbonyl groups.
Acetylene: The simplest alkyne, used industrially but lacks the dione structure.
Uniqueness
2-Methyldodec-4-yne-3,6-dione is unique due to the combination of a triple bond and two carbonyl groups, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89384-34-9 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-methyldodec-4-yne-3,6-dione |
InChI |
InChI=1S/C13H20O2/c1-4-5-6-7-8-12(14)9-10-13(15)11(2)3/h11H,4-8H2,1-3H3 |
InChI Key |
HELAUUKUFRVBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C#CC(=O)C(C)C |
Origin of Product |
United States |
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